![molecular formula C10H16N4O B2646834 N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide CAS No. 2230802-45-4](/img/structure/B2646834.png)
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
“N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazole rings, as well as the amide functional group. The stereochemistry at the 3rd and 4th positions of the pyrrolidine ring is specified as (3S,4R), indicating the spatial arrangement of the substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide functional group and the nitrogen atoms in the pyrrolidine and pyrazole rings. These could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Orally Bioavailable Thrombin Inhibitors : N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide derivatives have been explored as efficacious, orally bioavailable thrombin inhibitors. These compounds exhibit improved pharmacokinetics in animal models, indicating potential for further clinical development (Sanderson et al., 1998).
Organic Synthesis and Chemical Properties
- Rearrangement of Amino-Pyridines : Studies have shown that 3-halo-4-aminopyridines react with acyl chlorides and triethylamine, undergoing rearrangement reactions that result in pyridin-4-yl α-substituted acetamide products. This reaction provides insight into nucleophilic aromatic substitution mechanisms (Getlik et al., 2013).
Thermal Degradation Studies
- Thermal Degradation of N-Acetylglucosamine : Research into the thermal degradation of N-Acetylglucosamine at 200°C identified several volatile compounds, including pyrazines, pyridines, and pyrroles, among others. This study contributes to understanding the stability and degradation pathways of compounds containing the acetamide group under high temperatures (Chen, Wang, & Ho, 1998).
Pharmacological Activity
- Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, related to the structural framework of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide, was synthesized as ligands for the histamine H4 receptor. These compounds showed potential anti-inflammatory and antinociceptive activities, highlighting their relevance in pain and inflammation research (Altenbach et al., 2008).
Insecticidal Activity
- Innovative Heterocycles against Cotton Leafworm : Research involving derivatives of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide has led to the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives. These compounds were tested for their insecticidal activity against the cotton leafworm, indicating potential applications in pest management (Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-3-4-12-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYOHSISGZBUTK-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNCC1C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide |
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